Lotaustralin
Overview
Description
Lotaustralin is a cyanogenic glucoside found in small amounts in various plants such as Fabaceae austral trefoil (Lotus australis), cassava (Manihot esculenta), lima bean (Phaseolus lunatus), roseroot (Rhodiola rosea), and white clover (Trifolium repens) . It is structurally related to linamarin, another glucoside found in these plants .
Synthesis Analysis
The biosynthesis of Lotaustralin in plants involves key intermediates and enzymes. CYP79 enzymes catalyze the conversion of amino acids to oximes in cyanogenic glucoside biosynthesis . The enzyme system converting oxime into cyanohydrin has been identified in cassava, with CYP71E7 being a key player . This enzyme can convert 2-methylpropanal oxime (valine-derived oxime) and 2-methylbutanal oxime (isoleucine-derived oxime) to the corresponding cyanohydrins .Molecular Structure Analysis
Lotaustralin has a molecular formula of C11H19NO6 . It is the glucoside of methyl ethyl ketone cyanohydrin .Chemical Reactions Analysis
Lotaustralin and linamarin may be hydrolyzed by the enzyme linamarase to form glucose and a precursor to the toxic compound hydrogen cyanide . CYP71E7 exhibits low specificity for the side chain of the substrate and catalyzes the conversion of aliphatic and aromatic oximes .Physical And Chemical Properties Analysis
Lotaustralin has a molar mass of 261.27 g/mol . It appears as colorless needles . It has good solubility in water and also in ethyl acetate .Scientific Research Applications
Isolation and Structural Analysis
- Lotaustralin was isolated from Rhodiola rosea roots as a mixture of two diastereoisomeric forms. Its structure was established using various spectroscopic methods (Akgul, Ferreira, Abourashed, & Khan, 2004).
Evolutionary Significance in Plants
- In Berberidopsis beckleri, the presence of lotaustralin suggests an evolutionary aspect. The production of cyanohydrin glycosides derived from valine/isoleucine in this plant is considered a primitive character in Flacourtiaceae (Jaroszewski, Jensen, Cornett, & Byberg, 1988).
Cyanogenic Properties
- Lotaustralin, along with other cyanogenic glycosides, was identified in Manihot esculenta (cassava). These compounds contribute to the plant's defense mechanisms (Prawat et al., 1995).
Comparative Analysis in Rhodiola Species
- A study comparing the concentration of lotaustralin in Rhodiola kirilowii and Rhodiola rosea revealed species-specific differences in lotaustralin content. This highlights the variability in secondary metabolite production among different species (Gryszczyńska et al., 2013).
Biosynthesis and Metabolic Roles
- Research on the biosynthesis of cyanogenic glucosides, including lotaustralin, in plants like Linum usitatissimum (flax) provides insights into the metabolic pathways and evolutionary significance of these compounds (Butler & Conn, 1964).
Insect-Plant Interactions
- Studies on larvae of the moth Zygaena trifolii showed that they sequester cyanogenic glycosides, including lotaustralin, from their food plants, indicating a significant role in plant-insect dynamics (Nahrstedt & Davis, 1986).
Ecological Impacts
- The presence of lotaustralin in plants like Trifolium repens(white clover) has ecological implications. It offers protection against grazing by certain animals, influencing plant survival and adaptation strategies (Kakes, 2004).
Extraction Techniques
- Supercritical carbon dioxide extraction has been used to effectively extract lotaustralin from Rhodiola rosea, demonstrating an efficient method for obtaining this compound from plant sources (Cui et al., 2016).
Biosynthesis in Butterflies and Moths
- Research has shown that butterflies and moths incorporate specific amino acids into linamarin and lotaustralin, highlighting the significance of these compounds in the animal kingdom (Wray, Davis, & Nahrstedt, 1983).
Quantitative Analysis in Plants
- Gas chromatography methods have been developed to determine the content of salidroside and lotaustralin in Rhodiola species, providing a tool for quantitative analysis in botanical research (Kang et al., 1998).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBWVMTOYUPHH-QHAQEBJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897501 | |
Record name | Lotaustralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lotaustralin | |
CAS RN |
534-67-8 | |
Record name | Lotaustralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lotaustralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lotaustralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOTAUSTRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P588137A94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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